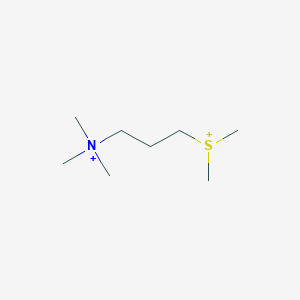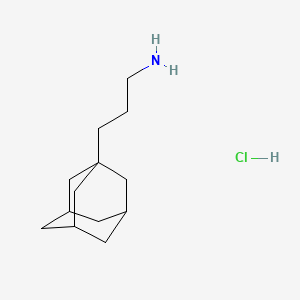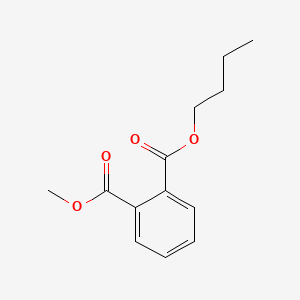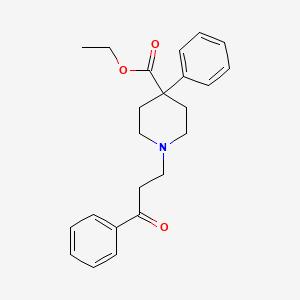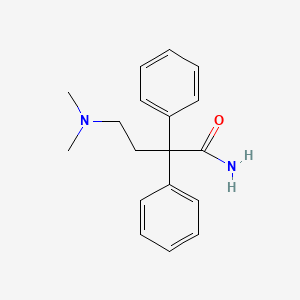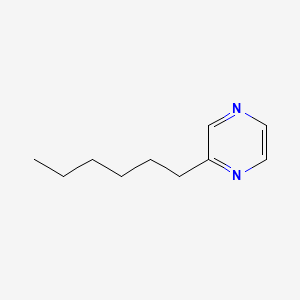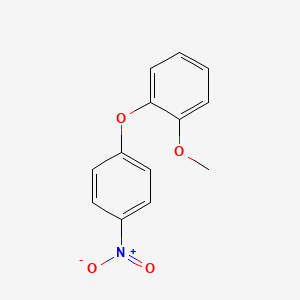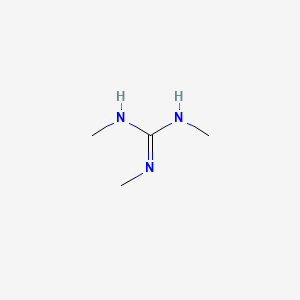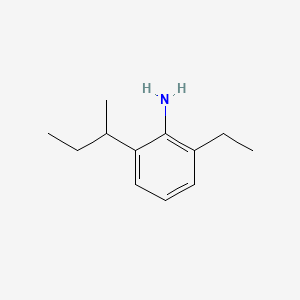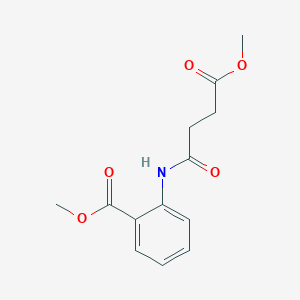
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Vue d'ensemble
Description
“Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.26 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” consists of a benzoate group, a methoxy group, and an oxobutanamido group . The presence of these functional groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” has a molecular weight of 265.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Photopolymerization Initiators
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has been explored for its application in the field of photopolymerization. It has been used to develop new photoinitiators that decompose under UV irradiation to generate corresponding alkyl and nitroxide radicals, significantly impacting the efficiency of photopolymerization processes. This application is crucial for advancements in materials science, offering a pathway to synthesize polymers with unique properties through controlled polymerization techniques (Guillaneuf et al., 2010).
Synthesis of Anilides
Research on the chemical reactivity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has led to the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This synthesis is significant for the development of novel organic compounds, potentially useful in various pharmaceutical applications. Such studies contribute to our understanding of the chemical behavior of benzoate derivatives under different conditions (Ukrainets et al., 2014).
Photophysical Properties
Investigations into the photophysical properties of derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate have highlighted their potential in luminescence applications. Studies have shown that the introduction of specific substituents can significantly enhance the quantum yield of luminescence, opening new avenues for the development of optical materials and sensors. This research provides a foundation for the design of novel luminescent materials with tailored properties for specific applications (Kim et al., 2021).
Anti-inflammatory Effects
The compound has been identified as having potential anti-inflammatory effects, particularly in the context of adipose tissue inflammation, which is a critical factor in the development of insulin resistance and diabetes mellitus type 2. Research has shown that specific derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can suppress inflammatory responses, highlighting its potential therapeutic applications in treating diseases associated with chronic inflammation (Jung et al., 2016).
Renewable Chemical Production
Furthermore, derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate have been explored in the context of renewable chemical production. Research into the Diels–Alder and dehydrative aromatization reactions involving these compounds contributes to the development of sustainable pathways for producing biobased terephthalic acid precursors, crucial for the synthesis of environmentally friendly polyesters (Pacheco et al., 2015).
Propriétés
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRRFDUYYTLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356621 | |
| Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
CAS RN |
59868-50-7 | |
| Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



